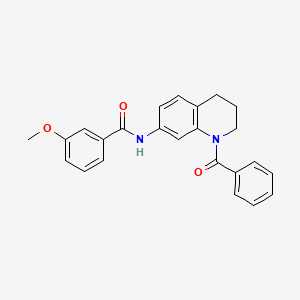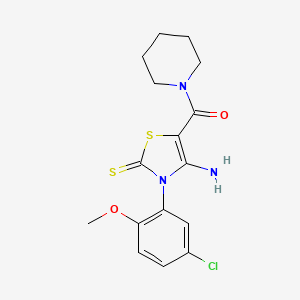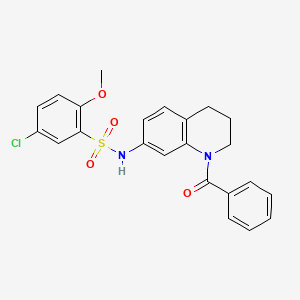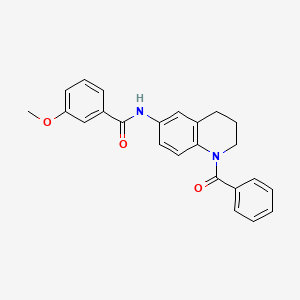
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methoxybenzamide, or BTHQ for short, is a synthetic compound belonging to the class of quinoline derivatives. It is a white, crystalline solid with a molecular weight of 311.4 g/mol and a melting point of 135-137°C. BTHQ is a versatile compound with numerous applications in scientific research. It has been used in a variety of studies, ranging from biochemistry and physiology to drug delivery and materials science.
科学的研究の応用
BTHQ has been used in a variety of scientific research applications. It has been used in studies of drug delivery systems, materials science, and biochemistry and physiology. It has also been used as a model compound in the study of quinoline derivatives. In addition, BTHQ has been used as a ligand in the study of metal-organic frameworks and as a component in the synthesis of other quinoline derivatives.
作用機序
BTHQ acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and inhibits its activity, thus preventing the formation of prostaglandins. This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which are used to treat a variety of inflammatory conditions.
Biochemical and Physiological Effects
BTHQ has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, BTHQ has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
実験室実験の利点と制限
The use of BTHQ in laboratory experiments has several advantages. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, BTHQ is relatively non-toxic and has a wide range of biological activities. However, it is important to note that BTHQ can be toxic in high concentrations and should be handled with caution.
将来の方向性
There are a number of potential future directions for research involving BTHQ. These include further studies of its mechanism of action, its effects on other inflammatory mediators, and its potential applications in drug delivery systems. In addition, BTHQ could be used in the synthesis of other quinoline derivatives, as well as in the study of metal-organic frameworks. Finally, BTHQ could be used as a model compound for the study of other quinoline derivatives and their biological activities.
合成法
BTHQ can be synthesized by several methods. The most common method is the condensation reaction of 1-benzoyl-4-hydroxyquinoline and 3-methoxybenzamide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. Other methods of synthesis include the reaction of 1-benzoyl-4-hydroxyquinoline with 3-methoxybenzoyl chloride or 3-methoxybenzoyl bromide.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-5-9-19(15-21)23(27)25-20-13-12-17-10-6-14-26(22(17)16-20)24(28)18-7-3-2-4-8-18/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLHBGJAHAHYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B6561269.png)
![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6561270.png)
![3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561276.png)


![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6561308.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6561323.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B6561349.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B6561352.png)
![N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6561353.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561361.png)
![N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6561368.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561375.png)